molecular formula C81H86O21Si B134119 Xylotetraose derivative CAS No. 140222-29-3

Xylotetraose derivative

Cat. No. B134119
M. Wt: 1423.6 g/mol
InChI Key: MFAFGYSWBDPBHB-GYFIFSNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xylotetraose derivative is a carbohydrate molecule that is derived from xylan, which is a natural polymer found in plant cell walls. This molecule has been the subject of extensive research due to its potential applications in various fields, including medicine, biotechnology, and biochemistry. In

Mechanism Of Action

The mechanism of action of xylotetraose derivative is not fully understood. However, it is believed to interact with various receptors and enzymes in the body, leading to its physiological effects.

Biochemical And Physiological Effects

Xylotetraose derivative has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the immune system. It has also been shown to improve gut health by promoting the growth of beneficial bacteria.

Advantages And Limitations For Lab Experiments

The advantages of using xylotetraose derivative in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its potential variability due to differences in the source of xylan and the method of synthesis.

Future Directions

There are several future directions for the study of xylotetraose derivative. These include the development of new synthesis methods, the exploration of its potential applications in medicine and biotechnology, and the study of its mechanism of action and physiological effects in more detail. Additionally, the potential use of xylotetraose derivative as a prebiotic for improving gut health is an area of active research.

Synthesis Methods

The synthesis of xylotetraose derivative can be achieved through several methods, including enzymatic hydrolysis, chemical synthesis, and microbial fermentation. Enzymatic hydrolysis involves the use of enzymes to break down xylan into smaller oligosaccharides, including xylotetraose. Chemical synthesis involves the use of chemical reactions to synthesize xylotetraose from simpler molecules. Microbial fermentation involves the use of microorganisms to produce xylotetraose from xylan.

Scientific Research Applications

Xylotetraose derivative has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In biotechnology, it has been used as a substrate for the production of biofuels and other value-added products. In biochemistry, it has been used as a model molecule for studying the structure and function of carbohydrates.

properties

CAS RN

140222-29-3

Product Name

Xylotetraose derivative

Molecular Formula

C81H86O21Si

Molecular Weight

1423.6 g/mol

IUPAC Name

[(4S)-3-benzoyloxy-2-[2-[[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-6-[(1E)-buta-1,3-dienyl]-3,4,5-trihydroxy-2-(2-trimethylsilylethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-5-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-3-phenylmethoxyoxan-4-yl]oxymethyl]phenyl]-5-(3,4-diacetylphenoxy)-4H-pyran-4-yl] benzoate

InChI

InChI=1S/C81H86O21Si/c1-7-8-38-64-67(85)68(86)76(87)81(101-64,41-42-103(4,5)6)102-80-75(92-46-55-30-18-11-19-31-55)71(65(50-96-80)98-79-74(91-45-54-28-16-10-17-29-54)70(63(84)48-95-79)90-44-53-26-14-9-15-27-53)93-47-58-36-24-25-37-61(58)69-73(100-78(89)57-34-22-13-23-35-57)72(99-77(88)56-32-20-12-21-33-56)66(49-94-69)97-59-39-40-60(51(2)82)62(43-59)52(3)83/h7-40,43,49,63-65,67-68,70-72,74-76,79-80,84-87H,1,41-42,44-48,50H2,2-6H3/b38-8+/t63-,64?,65-,67-,68+,70+,71+,72+,74-,75-,76-,79+,80+,81+/m1/s1

InChI Key

MFAFGYSWBDPBHB-GYFIFSNJSA-N

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1)OC2=COC(=C([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5CO[C@H]6[C@@H](CO[C@H]([C@@H]6OCC7=CC=CC=C7)O[C@]8([C@@H]([C@H]([C@@H](C(O8)/C=C/C=C)O)O)O)CC[Si](C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C

SMILES

CC(=O)C1=C(C=C(C=C1)OC2=COC(=C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5COC6C(COC(C6OCC7=CC=CC=C7)OC8(C(C(C(C(O8)C=CC=C)O)O)O)CC[Si](C)(C)C)OC9C(C(C(CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC2=COC(=C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5COC6C(COC(C6OCC7=CC=CC=C7)OC8(C(C(C(C(O8)C=CC=C)O)O)O)CC[Si](C)(C)C)OC9C(C(C(CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C

synonyms

2-(trimethylsilyl)ethyl O-(2,3-di-O-benzylxylopyranosyl)(1-4)-O-(2,3-di-O-benzoylxylopyranosyl)-(1-4)-O-(2,3-di-O-benzylxylopyranosyl)-(1-4)-2,3-di-O-benzoylxylopyranoside
xylotetraose derivative

Origin of Product

United States

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